Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate
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Overview
Description
Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate is a chiral cyclopropane derivative Cyclopropane compounds are known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reactivity of the diazo compound .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate involves its interaction with molecular targets through its strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
- (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol
Uniqueness
Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of the ethoxy group. This combination imparts distinct reactivity and properties compared to other cyclopropane derivatives. Its strained ring structure and chiral centers make it a valuable compound for studying stereoselective reactions and developing enantioselective catalysts .
Properties
CAS No. |
88333-10-2 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-10-6-4-5(6)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
HZSHLYGWMXZBCE-PHDIDXHHSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H]1C(=O)OC |
Canonical SMILES |
CCOC1CC1C(=O)OC |
Origin of Product |
United States |
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